3-Bromo-5-(tert-butyl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

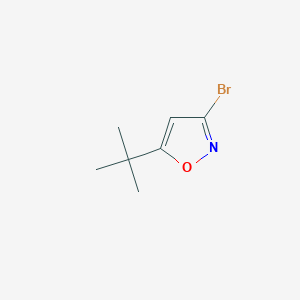

3-Bromo-5-(tert-butyl)isoxazole: is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. The presence of a bromine atom and a tert-butyl group on the isoxazole ring makes this compound particularly interesting for various chemical applications.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-5-(tert-butyl)isoxazole has shown promise as an anticancer agent . Research indicates that isoxazole derivatives can inhibit FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) progression. This inhibition can lead to significant growth inhibition of cancer cell lines, demonstrating its potential therapeutic applications in oncology .

Table 1: Biological Activity of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of FLT3 receptor | |

| Antibacterial | Interaction with bacterial enzymes | |

| Antioxidant | Scavenging free radicals |

Synthesis of Complex Compounds

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique bromine and tert-butyl substituents allow for various nucleophilic substitution reactions, facilitating the development of new synthetic methodologies in organic chemistry.

Case Study: Synthesis of Isoxazole Derivatives

A study demonstrated the synthesis of novel derivatives by reacting this compound with various nucleophiles, leading to compounds with enhanced biological activities. These derivatives were evaluated for their anticancer properties against different human cancer cell lines, showcasing improved efficacy compared to other known agents .

Agrochemical Applications

In the agrochemical sector, this compound has potential applications as an intermediate in herbicide development . Its ability to modify biological pathways in plants can be harnessed to create effective herbicides that target specific growth processes .

Mécanisme D'action

Target of Action

Isoxazole derivatives have been reported to inhibit FLT3, a receptor tyrosine kinase that plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The synthesis of isoxazole derivatives often involves (3 + 2) cycloaddition reactions .

Biochemical Pathways

Isoxazole derivatives have been shown to affect various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Pharmacokinetics

The physical form of the compound is a liquid , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Some isoxazole derivatives have shown potent growth inhibition properties against various human cancer cell lines .

Action Environment

The synthesis of isoxazole derivatives often involves eco-friendly synthetic strategies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tert-butyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipole . This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and reduced reaction times .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-(tert-butyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions to yield different products.

Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Various substituted isoxazoles depending on the reagent used.

Oxidation and Reduction Reactions: Different oxidized or reduced forms of the isoxazole ring.

Comparaison Avec Des Composés Similaires

3,5-Diaryl isoxazoles: These compounds also feature a five-membered isoxazole ring but with different substituents at the 3 and 5 positions.

5-Substituted isoxazoles: These compounds have various substituents at the 5 position, similar to 3-Bromo-5-(tert-butyl)isoxazole.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a tert-butyl group on the isoxazole ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Activité Biologique

3-Bromo-5-(tert-butyl)isoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer, antibacterial, and antioxidant properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen, with a bromine atom and a tert-butyl group as substituents. This unique structure contributes to its varied biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- FLT3 Inhibition : Isoxazole derivatives have been reported to inhibit FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) progression.

- Cell Cycle Regulation : Similar compounds have shown potential as CDK2 inhibitors, affecting cell cycle progression and leading to cell cycle arrest.

- Apoptosis Induction : Research indicates that certain isoxazole derivatives promote apoptosis in cancer cells by modulating the expression of key genes involved in cell survival and death pathways, such as Bcl-2 and p21^WAF-1 .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : In vitro studies using human promyelocytic leukemia cell lines (HL-60) demonstrated significant cytotoxic effects, with IC50 values ranging from 86 to 755 μM depending on the specific derivative tested . The compound induced apoptosis and cell cycle arrest, contributing to its cytotoxic profile.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 86 - 755 | Induces apoptosis; affects Bcl-2 expression |

| Other Isoxazoles (e.g., 3) | Varies | Promotes apoptosis; increases p21^WAF-1 levels |

Antioxidant Activity

The antioxidant potential of isoxazole derivatives is another area of interest. Compounds within this class have been shown to scavenge free radicals, thereby mitigating oxidative stress in biological systems.

Case Studies

- Study on HL-60 Cells : A detailed investigation into the effects of isoxazole derivatives on HL-60 cells revealed that compound (3) significantly decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .

- Structure–Activity Relationship (SAR) : A study examining various isoxazole derivatives found that modifications at the C-4 and C-5 positions influenced their biological activity, highlighting the importance of structural diversity in developing effective anticancer agents .

Propriétés

IUPAC Name |

3-bromo-5-tert-butyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDCFUHDHADNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.